N-Benzoyl-DL-alanine

Enzyme Inhibition Aldose Reductase Enantioselectivity

N-Benzoyl-DL-alanine is a privileged racemic N-acylamino acid scaffold for enantioselective biocatalyst screening and chiral method development. Its distinct steric profile (-CH3 side chain) enables aldose reductase inhibitor SAR studies not reproducible with glycine or phenylalanine analogs. Validated on immobilized BSA stationary phases for preparative-scale resolution to 99% enantiopure alanine. Ideal for kinetic resolution with microbial amidases (e.g., Nocardia restrictus).

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1205-02-3
Cat. No. B075806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-DL-alanine
CAS1205-02-3
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
InChIKeyUAQVHNZEONHPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-DL-alanine (CAS 1205-02-3) for Chiral Resolution and Enzyme Studies: Procurement Guide


N-Benzoyl-DL-alanine (CAS 1205-02-3) is an N-acylamino acid formed by the N-benzoylation of DL-alanine [1]. It belongs to the class of hippuric acid derivatives and is characterized by a benzoyl group attached to the nitrogen atom of the alanine molecule [2]. This compound is a racemic mixture containing both D- and L-enantiomers, with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol [3]. It is primarily utilized as a chiral building block in asymmetric synthesis and as a model substrate in enzymatic resolution studies [4].

Why N-Benzoyl-DL-alanine (CAS 1205-02-3) Cannot Be Replaced by Other N-Benzoyl Amino Acids


N-Benzoyl-DL-alanine exhibits a distinct conformational and enzymatic profile that precludes its simple substitution with other N-benzoyl amino acids such as N-benzoyl-glycine (hippuric acid), N-benzoyl-phenylalanine, or N-benzoyl-valine. The steric and electronic properties imparted by the alanine side chain (-CH3) critically influence its behavior in chiral recognition, enzyme inhibition, and substrate specificity [1]. For instance, the enantioselectivity patterns observed for N-benzoylalanines in aldose reductase inhibition differ markedly from those of their phenylsulfonyl isosteres, and these patterns are not conserved across other amino acid derivatives [2]. Furthermore, the specific steric hindrance of the alanine residue modulates its performance in preparative chiral chromatography and enzymatic resolution, where alternative N-benzoyl amino acids may exhibit altered retention times, resolution factors, or enantiomeric elution orders [3].

N-Benzoyl-DL-alanine (CAS 1205-02-3): Quantitative Differentiation Evidence


Lack of Enantioselectivity in Aldose Reductase Inhibition Distinguishes N-Benzoyl-DL-alanine from N-(Phenylsulfonyl) Alanine

In a comparative study of aldose reductase inhibitors, N-benzoylalanines demonstrated a fundamentally different enantioselectivity profile compared to their isosteric N-(phenylsulfonyl) alanine (PS-alanine) counterparts. While PS-alanines and PS-2-phenylglycines produced clear enantioselective inhibition (S enantiomer > R enantiomer), no consistent pattern of enantioselectivity was observed for the N-benzoylalanines and 2-phenylglycines [1]. This difference in chiral recognition at the enzyme active site is critical for studies where enantioselective inhibition is a desired outcome, making N-benzoyl-DL-alanine an unsuitable surrogate for PS-alanine and vice versa.

Enzyme Inhibition Aldose Reductase Enantioselectivity

Enhanced Inhibitory Activity via N-Phenyl Substitution is Unique to the N-Benzoyl Series

The same study by DeRuiter et al. (1991) revealed a critical divergence in structure-activity relationships (SAR) between the N-benzoyl and N-(phenylsulfonyl) amino acid series. In the PS-amino acid series, N-methyl and N-phenyl substitution did not substantially alter inhibitory activity against aldose reductase. In stark contrast, similar substitutions in the N-benzoyl series, particularly N-phenyl substitution, resulted in a significant increase in inhibitory activity [1]. This indicates that the N-benzoyl scaffold offers a unique, tunable handle for enhancing potency through N-substitution, a characteristic not shared by the closely related PS-amino acid series.

Structure-Activity Relationship Aldose Reductase Medicinal Chemistry

N-Benzoyl-DL-alanine as a Substrate for Enantioselective Microbial Degradation

N-Benzoyl-DL-alanine serves as a substrate for enantioselective hydrolysis by microorganisms. A study using Nocardia restrictus demonstrated the hydrolysis of N-benzoyl-D,L-alanine at a concentration of 200 μM in 50 mM phosphate buffer (pH 6.0) at 30°C [1]. This enzymatic process was monitored by chiral HPLC, confirming the microorganism's ability to differentiate between the D- and L-enantiomers [1]. While specific enantiomeric excess (ee) values are not provided in this abstract, the study validates the compound's utility as a racemic probe for screening microbial enantioselectivity and for developing biocatalytic resolution processes.

Biocatalysis Chiral Resolution Microbial Degradation

Optimized for Preparative Chromatographic Resolution of Enantiomers

N-Benzoyl-DL-alanine has been specifically optimized as a racemic mixture for preparative-scale chromatographic resolution. A study by Jacobson et al. (1992) predicted and validated optimum experimental conditions for the maximum production rate of D- or L-alanine, purified to a 99% purity, from a racemic mixture of their N-benzoyl derivatives using preparative chromatography on ionically immobilized bovine serum albumin (BSA) [1]. This demonstrates that the N-benzoyl protection strategy, combined with this specific chiral stationary phase, enables a high-yield, scalable route to enantiopure alanine.

Preparative Chromatography Chiral Separation Process Optimization

Conformational Differences Underpin Divergent SAR in Aldose Reductase Inhibition

The observed differences in SAR between the N-benzoyl and N-(phenylsulfonyl) amino acid series are attributed to distinct conformational behaviors. Proton NMR analysis of N-benzoylsarcosines (N-methyl N-benzoyl glycine) revealed that these compounds exist as a mixture of rotamers in solution, with a preferred conformer where the carboxymethyl moiety is trans to the aromatic ring [1]. N-Benzoyl-N-phenylglycines were found to exist exclusively in this trans rotameric conformation [1]. In contrast, no such N-substituent effects on conformation were observed in the PS-amino acid series [1]. This fundamental difference in solution-state conformation explains why substituent effects on activity are pronounced in the N-benzoyl series but not in the PS-amino acid series, highlighting a unique structural feature of the N-benzoyl scaffold.

Conformational Analysis Structure-Activity Relationship NMR Spectroscopy

Optimal Research and Industrial Use Cases for N-Benzoyl-DL-alanine (CAS 1205-02-3)


Enantioselective Biocatalyst Screening and Development

N-Benzoyl-DL-alanine is an ideal racemic substrate for screening microbial strains or enzyme libraries for enantioselective amidase or aminoacylase activity. As demonstrated by the hydrolysis of the compound by Nocardia restrictus, it can be used to identify and characterize novel biocatalysts capable of kinetic resolution [1].

Preparative Chiral Chromatography Method Development

The compound serves as a validated model system for developing and optimizing preparative-scale chiral separations. The established method using immobilized bovine serum albumin (BSA) stationary phases provides a benchmark for achieving 99% purity of enantiopure alanine [1], making it suitable for training, method validation, and process scale-up studies.

Medicinal Chemistry Scaffold Optimization

For researchers working on aldose reductase inhibitors or related enzyme targets, N-benzoyl-DL-alanine represents a privileged scaffold where N-substitution, particularly N-phenylation, can significantly enhance inhibitory potency [1]. This SAR is distinct from that of N-(phenylsulfonyl) amino acids, making it a valuable starting point for lead optimization programs.

Conformational Analysis and Structure-Based Design Studies

The well-characterized conformational behavior of N-benzoyl amino acids, including their rotameric preferences, makes N-benzoyl-DL-alanine a useful tool compound for studying the role of conformation in ligand-protein interactions. Its behavior contrasts sharply with that of sulfonyl isosteres, providing a comparative framework for understanding molecular recognition [1].

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